(+-)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dimethylaminomethyl group, and a thiacyclohexen-4-ol S-oxide moiety
Vorbereitungsmethoden
The synthesis of (±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the thiacyclohexen-4-ol core, followed by the introduction of the methoxyphenyl and dimethylaminomethyl groups. The final step involves the oxidation of the sulfur atom to form the S-oxide and the subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
(±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the S-oxide group, yielding the corresponding thiol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride can be compared with similar compounds such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Fluorine compounds: Known for their unique chemical properties and applications. The uniqueness of (±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride lies in its specific structure and the presence of the S-oxide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
119558-27-9 |
---|---|
Molekularformel |
C15H24ClNO3S |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
(3R,4S)-3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)-1-oxothian-4-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO3S.ClH/c1-16(2)10-13-11-20(18)8-7-15(13,17)12-5-4-6-14(9-12)19-3;/h4-6,9,13,17H,7-8,10-11H2,1-3H3;1H/t13-,15+,20?;/m0./s1 |
InChI-Schlüssel |
AJFNLQMTJXURTJ-AEAFDAKPSA-N |
Isomerische SMILES |
CN(C)C[C@H]1CS(=O)CC[C@]1(C2=CC(=CC=C2)OC)O.Cl |
Kanonische SMILES |
CN(C)CC1CS(=O)CCC1(C2=CC(=CC=C2)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.